6-chloro-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine
CAS No.:
Cat. No.: VC16451901
Molecular Formula: C16H13Cl2N3
Molecular Weight: 318.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13Cl2N3 |
|---|---|
| Molecular Weight | 318.2 g/mol |
| IUPAC Name | 6-chloro-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine |
| Standard InChI | InChI=1S/C16H13Cl2N3/c17-12-3-1-11(2-4-12)7-8-19-16-14-9-13(18)5-6-15(14)20-10-21-16/h1-6,9-10H,7-8H2,(H,19,20,21) |
| Standard InChI Key | AOWWUEORXDGINB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Chloro-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine (C₁₆H₁₂Cl₂N₃) features a bicyclic quinazoline core substituted at position 6 with chlorine and at position 4 with a 2-(4-chlorophenyl)ethylamine group. The planar quinazoline system enables π-π stacking interactions with aromatic residues in biological targets, while the para-chlorinated phenethyl moiety enhances lipophilicity and membrane permeability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂Cl₂N₃ |
| Molecular Weight | 333.20 g/mol |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 3 (quinazoline N atoms) |
| LogP (Predicted) | 3.8 ± 0.3 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the quinazoline protons (δ 8.5–7.2 ppm) and the ethylphenethyl side chain (δ 3.6–2.8 ppm). Mass spectral data show a molecular ion peak at m/z 333.02 (M⁺) with characteristic fragmentation patterns corresponding to Cl loss .
Synthetic Methodologies
Core Quinazoline Formation
The quinazoline nucleus is typically synthesized via cyclocondensation of anthranilic acid derivatives with nitriles or amides. In one optimized route:
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Chlorination: 4-Hydroxyquinazoline undergoes electrophilic substitution using phosphorus oxychloride (POCl₃) to introduce the 6-chloro substituent .
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Amination: Nucleophilic displacement of the 4-chloro group with 2-(4-chlorophenyl)ethylamine in anhydrous dimethylformamide (DMF) yields the target compound .
Purification and Yield Optimization
Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity, with reaction yields improved to 68% through microwave-assisted synthesis (100°C, 30 min) .
Biological Activity Profile
Huntingtin Inhibition
In a high-throughput screen of kinase inhibitors, 6-chloro-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine exhibited dose-dependent inhibition of mutant Huntingtin aggregation (IC₅₀ = 3,440 nM) . Comparative analysis with structural analogues highlights the critical role of the 4-chlorophenethyl group:
Table 2: IC₅₀ Values for Selected Quinazoline Derivatives
| Compound | IC₅₀ (nM) |
|---|---|
| 4-[2-[(6-Chloro-4-quinazolinyl)amino]ethyl]phenol | 710 |
| 6-Chloro-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine | 3,440 |
| 4-(4-Chlorophenethylamino)quinazoline | 10,500 |
The 20-fold potency difference versus 4-(4-chlorophenethylamino)quinazoline underscores the necessity of the 6-chloro substituent for target engagement.
Putative Mechanism of Action
While exact molecular targets remain under investigation, homology modeling suggests interaction with the Huntingtin protein’s polyglutamine expansion domain. The compound’s planar structure may disrupt β-sheet formation in mutant Huntingtin, preventing oligomerization .
In PC12 neuronal cell models, pretreatment with 10 μM compound reduced Huntingtin-induced cytotoxicity by 42% (p < 0.01), comparable to reference inhibitor N-(6-phenylcarbamoyl-benzothiazol-2-yl)-terephthalamic acid methyl ester (IC₅₀ = 1,200 nM) .
Blood-Brain Barrier Permeability
Quantitative structure-activity relationship (QSAR) modeling predicts favorable blood-brain barrier penetration (BBBP score = 0.89), attributed to the compound’s moderate logP and molecular weight <400 Da .
Structural-Activity Relationships
Halogen Substituent Effects
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6-Chloro vs. 6-Bromo: Bromine substitution increases steric bulk, reducing Huntingtin inhibition (e.g., 6-bromo-N-propylquinazolin-4-amine, IC₅₀ = 8,130 nM) .
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Dual Chlorination: The 4-chlorophenyl group enhances hydrophobic interactions with target proteins versus non-halogenated analogues .
Side Chain Modifications
Replacing the ethyl linker with methyl groups decreases activity (IC₅₀ >10,000 nM), while elongation to propyl maintains potency but reduces solubility .
Toxicological Considerations
Preliminary acute toxicity studies in zebrafish (Danio rerio) indicate an LC₅₀ of 125 μM, suggesting a therapeutic index of ~36 relative to its neuroprotective concentration. Hepatic microsome assays show moderate clearance (t₁/₂ = 43 min), necessitating prodrug strategies for in vivo applications .
Future Research Directions
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Target Deconvolution: CRISPR-Cas9 screening to identify interacting proteins in Huntingtin pathways.
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Formulation Development: Lipid nanoparticle encapsulation to enhance bioavailability.
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In Vivo Efficacy: Testing in transgenic Huntington’s disease mouse models (e.g., R6/2 strain).
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